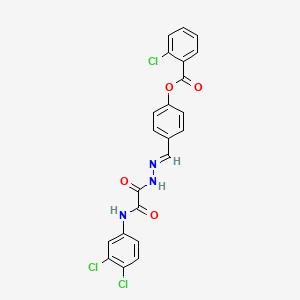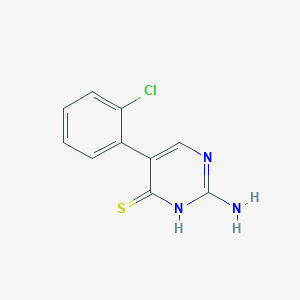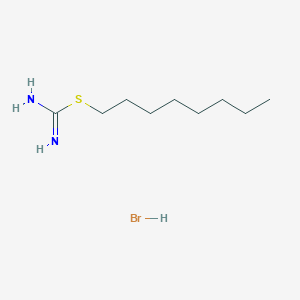![molecular formula C11H12BrCl2NO2 B11961118 Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- CAS No. 196082-77-6](/img/structure/B11961118.png)
Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of bromine, chlorine, and phenoxy groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- typically involves the reaction of 4-bromophenol with 2,2-dichloropropionyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .
科学的研究の応用
Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, N-[2-(4-bromophenoxy)-1-methylethyl]-2,2-dichloro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-(4-Bromophenoxy)acetamide: Shares the bromophenoxy group but lacks the dichloro and methylethyl groups.
N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide: Contains an aminophenyl group instead of the dichloro and methylethyl groups
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and applications that are not possible with similar compounds .
特性
CAS番号 |
196082-77-6 |
|---|---|
分子式 |
C11H12BrCl2NO2 |
分子量 |
341.02 g/mol |
IUPAC名 |
N-[1-(4-bromophenoxy)propan-2-yl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C11H12BrCl2NO2/c1-7(15-11(16)10(13)14)6-17-9-4-2-8(12)3-5-9/h2-5,7,10H,6H2,1H3,(H,15,16) |
InChIキー |
VMZSIAIQEVNNTC-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=CC=C(C=C1)Br)NC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate](/img/structure/B11961056.png)



![benzyl N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]carbamate](/img/structure/B11961091.png)

![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B11961099.png)





